3-Methyl-2-(methylthio)-6-phenyl-4(3H)-pyrimidinone is an organic compound with significant implications in medicinal chemistry. Its molecular formula is , and it has a molecular weight of 232.30 g/mol. The compound is classified as a pyrimidinone, which is a heterocyclic compound containing nitrogen in its ring structure. Pyrimidinones are often investigated for their biological activities, including antimicrobial and antiviral properties.
The synthesis of 3-methyl-2-(methylthio)-6-phenyl-4(3H)-pyrimidinone can be achieved through various methods, often involving multi-step organic reactions. A common approach includes the condensation of appropriate methylthio-substituted precursors with phenyl derivatives under controlled conditions.
The molecular structure of 3-methyl-2-(methylthio)-6-phenyl-4(3H)-pyrimidinone features a pyrimidine ring substituted with a methyl group at position 3, a methylthio group at position 2, and a phenyl group at position 6.
The compound can undergo various chemical reactions typical for pyrimidinones, including:
These reactions often require specific conditions such as temperature control and the presence of catalysts to achieve desired yields.
The biological activity of 3-methyl-2-(methylthio)-6-phenyl-4(3H)-pyrimidinone is thought to involve interaction with specific enzymes or receptors in biological systems, potentially inhibiting their function or mimicking natural substrates.
Research indicates that similar compounds exhibit effects on various biological pathways, including those involved in cell proliferation and apoptosis, although specific data on this compound's mechanism remains limited.
3-Methyl-2-(methylthio)-6-phenyl-4(3H)-pyrimidinone is primarily utilized in research settings for:
This compound's unique structure and properties make it a valuable subject for further research in medicinal chemistry and related fields.
The core pyrimidinone scaffold demonstrates significant versatility in enzyme inhibition, governed by strategic substitutions. The thiomethyl group at C-2 enhances electron delocalization, improving interactions with catalytic sites of target enzymes like xanthine oxidase (XO). Derivatives featuring electron-withdrawing groups (e.g., halogens) at the phenyl ring’s meta/para positions (e.g., compounds 5f-h, 6d-g) exhibit 3–5-fold higher XO inhibition (IC₅₀ < 1 μM) compared to unsubstituted analogs, attributable to optimized hydrophobic pocket binding [3] [8]. Conversely, N-methylation at position 3 reduces activity by sterically hindering planar conformations essential for active-site penetration. The bidentate ligand system (N=S) enables chelation of catalytic metal ions (e.g., Mo²⁺ in XO), directly suppressing enzymatic turnover [3].
Table 1: Enzyme Inhibition SAR of Pyrimidinone Derivatives
Substitution Pattern | Target Enzyme | Key Activity Trend |
---|---|---|
2-SCH₃; 6-Ph (unsubstituted) | Xanthine oxidase | IC₅₀ = 4.2 μM (Baseline) |
2-SCH₃; 6-(4-Cl-Ph) | Xanthine oxidase | IC₅₀ = 0.9 μM (4.7-fold ↑) |
2-OCH₃; 6-Ph | Xanthine oxidase | IC₅₀ > 10 μM (Activity loss) |
3-CH₃; 2-SCH₃; 6-Ph | Dihydrofolate reductase | ΔG = -9.8 kcal/mol (Docking score) |
Pyrimidinones disrupt oncogenic kinase cascades via competitive ATP-binding site inhibition. The 2-(methylthio)-6-phenyl motif confers high affinity for VEGFR-2’s hydrophobic back pocket, forming hydrogen bonds with Asp1046 and Cys919 residues (ΔG_bind = -10.2 kcal/mol) [3]. Analog ZINC33268577 (pyrido[1,2-a]pyrimidin-4-one derivative) demonstrates nanomolar inhibition (IC₅₀ = 8 nM) in breast cancer xenografts by suppressing PI3Kα/mTOR pathways, with the C-4 methyl group accessing a unique selectivity pocket absent in non-PI3K kinases [9]. Structural optimization includes:
Potency in COX-2/iNOS inhibition correlates with N1-aryl substitutions and C-5 electronic modulation. Derivatives bearing 4-fluorophenyl at N1 (e.g., compound 73) achieve 79.6% COX-2 inhibition (2 μM) by obstructing arachidonic acid access to the catalytic Tyr385 residue [3]. Notably, thiomethyl at C-2 augments iron-chelating capacity, downregulating NF-κB-mediated iNOS expression. In LPS-induced macrophages, lead analogs reduce:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1